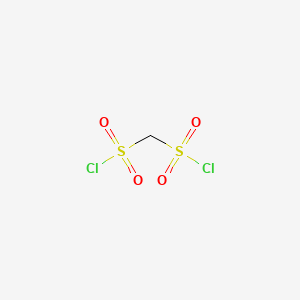Methanedisulfonyl Dichloride
CAS No.: 5799-68-8
Cat. No.: VC1961982
Molecular Formula: CH2Cl2O4S2
Molecular Weight: 213.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5799-68-8 |
|---|---|
| Molecular Formula | CH2Cl2O4S2 |
| Molecular Weight | 213.1 g/mol |
| IUPAC Name | methanedisulfonyl chloride |
| Standard InChI | InChI=1S/CH2Cl2O4S2/c2-8(4,5)1-9(3,6)7/h1H2 |
| Standard InChI Key | DKZQZHQHDMVGHE-UHFFFAOYSA-N |
| SMILES | C(S(=O)(=O)Cl)S(=O)(=O)Cl |
| Canonical SMILES | C(S(=O)(=O)Cl)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structure
Methanedisulfonyl dichloride (CAS No. 5799-68-8) is an organosulfur compound with the molecular formula CH₂Cl₂O₄S₂ and a molecular weight of 213.04 g/mol . Also known as methylenedisulfonyl dichloride, this compound features a methylene group connecting two sulfonyl chloride moieties, making it a bifunctional reagent with distinct chemical reactivity . Its structure enables it to serve as a versatile intermediate in various synthetic applications, particularly as a sulfene equivalent in organic chemistry .
Physical and Chemical Properties
Methanedisulfonyl dichloride exhibits distinct physical and chemical characteristics that determine its handling requirements and applications. Below is a comprehensive table of its key properties:
The compound's physical properties influence its handling characteristics and storage requirements. Its relatively high boiling point indicates low volatility under normal conditions, while its specific gravity of 1.83 makes it significantly denser than water . These properties are important considerations for laboratory handling and industrial applications.
Reactivity and Chemical Behavior
Methanedisulfonyl dichloride contains two sulfonyl chloride groups, making it highly reactive toward nucleophiles. This bifunctional reactivity makes it particularly valuable in organic synthesis . Key aspects of its chemical behavior include:
-
Moisture sensitivity: The compound reacts with water and requires storage under inert gas conditions .
-
Electrophilic character: Both sulfonyl chloride groups are susceptible to nucleophilic attack, allowing for diverse transformations in organic synthesis .
-
Sulfene generation: It can serve as a precursor to sulfene intermediates, reactive species useful in various synthetic pathways .
The compound's bifunctional nature distinguishes it from monofunctional sulfonyl chlorides like methanesulfonyl chloride, enabling more complex transformations and applications in multi-step syntheses.
Applications and Uses
Methanedisulfonyl dichloride finds applications in several areas of chemical synthesis and pharmaceutical development:
Pharmaceutical Intermediates
The compound serves as an important intermediate in pharmaceutical synthesis, including the production of sulfonamide derivatives that may serve as precursors for drugs like Pantoprazole Sodium Sterile . Its ability to introduce sulfonyl groups at two positions makes it valuable for creating complex pharmaceutical scaffolds.
Organic Synthesis
As a sulfene equivalent, methanedisulfonyl dichloride participates in various synthetic transformations valuable in creating complex organic molecules . Its bifunctional nature enables it to serve as a linker or to introduce two sulfonyl groups in a single synthetic operation.
Specialty Chemicals Production
The compound has applications in the synthesis of dyes, pigments, and other specialty chemicals . Its reactive functional groups allow for diverse modifications to create compounds with specific properties for industrial applications.
Protective Measures
When handling methanedisulfonyl dichloride, the following protective measures are recommended :
-
Use of appropriate personal protective equipment (PPE) including chemical-resistant gloves, protective clothing, and eye/face protection
-
Working in well-ventilated areas or fume hoods
-
Availability of emergency equipment such as eyewash stations and safety showers
-
Following established protocols for spill containment and cleanup
Research Developments
Research on methanedisulfonyl dichloride has explored its synthetic utility and reactivity patterns. Several notable studies have contributed to understanding this compound:
The compound's potential as a bifunctional reagent continues to attract interest in synthetic organic chemistry, particularly for creating complex molecules with specific functional group arrangements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume